SAR125844, also known as N-[6-[[6-(4-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazin-3-yl]thio]-2-benzothiazolyl]-N'-[2-(4-morpholinyl)ethyl]-urea, is a potent and highly selective small molecule inhibitor of the c-Met tyrosine kinase receptor. [, , ] Developed through medicinal chemistry efforts, this compound exhibits antitumor activity by targeting the hepatocyte growth factor receptor (HGFR), also known as c-Met. [, ] This receptor tyrosine kinase plays a crucial role in tumor cell proliferation, survival, invasion, metastasis, and angiogenesis, making its dysregulation a key driver in various cancers. [] SAR125844 specifically inhibits c-Met signaling, thus hindering the progression of tumors reliant on this pathway. [, , , ]
The synthesis of SAR125844 involves a multi-step process starting with a benzimidazole sulfonate derivative scaffold. [] Optimization for MET selectivity involved replacing the benzimidazole core with a triazolopyridazine moiety, which was found to interact specifically with tyrosine 1230 in the inactive conformation of MET. [, ] This interaction, confirmed by X-ray crystallography, led to a highly favorable U-shaped binding mode in MET that was not tolerated by other kinases like CDK9, thereby achieving high selectivity. [, ]
SAR125844's structure features a triazolopyridazine core that is essential for its interaction with the MET kinase. [] This core structure allows the compound to adopt a specific conformation that complements the ATP-binding site of MET, enabling potent and selective inhibition. [, ] X-ray crystallography studies have revealed the detailed binding interactions of SAR125844 with both wild-type MET and clinically relevant mutants like Y1230H. [] This structural information is valuable for understanding the compound's selectivity and for designing further optimized MET inhibitors.
SAR125844 functions as a potent and selective ATP-competitive inhibitor of the MET receptor tyrosine kinase. [, , ] By binding to the intracellular kinase domain of MET, it prevents the binding of ATP, which is required for receptor activation. [, ] This blockage disrupts the downstream signaling cascade initiated by MET activation, including the PI3K/AKT and RAS/MAPK pathways, leading to the inhibition of cell proliferation, migration, and survival in MET-dependent tumor cells. [, , ]
SAR125844 demonstrates poor oral bioavailability due to its physicochemical properties, leading to its development as an intravenous agent. [] Its pharmacokinetic profile in preclinical models reveals moderate total plasma clearance, large volume of distribution, and moderate to long terminal elimination half-life. [] These properties necessitate intravenous administration for optimal delivery and sustained target engagement in vivo. []
CAS No.: 612-15-7
CAS No.: 22756-36-1
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7